molecular formula C20H21N3O5S B12151910 N-(3-acetylphenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-(3-acetylphenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B12151910
M. Wt: 415.5 g/mol
InChI Key: KCNVAKJGCIROHQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a benzamide core, and a tetrahydrothiophene ring with a dioxido substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide core is accomplished by reacting the acetylated phenyl compound with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Thiophene Ring Formation: The tetrahydrothiophene ring is introduced through a cyclization reaction involving a thiol and an appropriate electrophile, followed by oxidation to form the dioxido substituent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The dioxido substituent on the thiophene ring can participate in redox reactions, affecting cellular processes. The acetyl and benzamide groups can interact with proteins, altering their function and signaling pathways.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-3-{[(1,1-dioxidotetrahydrothiophen-2-yl)carbamoyl]amino}benzamide
  • N-(3-acetylphenyl)-3-{[(1,1-dioxidotetrahydrothiophen-4-yl)carbamoyl]amino}benzamide
  • N-(3-acetylphenyl)-3-{[(1,1-dioxidotetrahydrothiophen-5-yl)carbamoyl]amino}benzamide

Comparison:

  • Structural Differences: The position of the dioxido substituent on the thiophene ring can vary, leading to different chemical and biological properties.
  • Reactivity: Similar compounds may exhibit different reactivity profiles in oxidation, reduction, and substitution reactions.
  • Applications: The unique structure of N-(3-acetylphenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide may confer specific advantages in certain applications, such as higher selectivity in biological assays or improved stability in industrial processes.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C20H21N3O5S/c1-13(24)14-4-2-6-16(10-14)21-19(25)15-5-3-7-17(11-15)22-20(26)23-18-8-9-29(27,28)12-18/h2-7,10-11,18H,8-9,12H2,1H3,(H,21,25)(H2,22,23,26)

InChI Key

KCNVAKJGCIROHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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